molecular formula C21H17BrO5 B11252065 prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

prop-2-en-1-yl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11252065
M. Wt: 429.3 g/mol
InChI Key: BNKJGYIRHIZFIS-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl derivatives with chromen-2-one structures under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets PROP-2-EN-1-YL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE apart is its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C21H17BrO5

Molecular Weight

429.3 g/mol

IUPAC Name

prop-2-enyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C21H17BrO5/c1-3-10-25-19(23)12-26-16-8-9-18-17(11-16)13(2)20(21(24)27-18)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3

InChI Key

BNKJGYIRHIZFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Br

Origin of Product

United States

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